molecular formula C8H15ClO4S B1344230 Ethyl 6-(chlorosulfonyl)hexanoate CAS No. 319452-62-5

Ethyl 6-(chlorosulfonyl)hexanoate

Cat. No.: B1344230
CAS No.: 319452-62-5
M. Wt: 242.72 g/mol
InChI Key: OZUXFLPHSAOFDU-UHFFFAOYSA-N
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Description

Ethyl 6-(chlorosulfonyl)hexanoate is an organic compound with the molecular formula C8H15ClO4S It is characterized by the presence of an ester group and a chlorosulfonyl group attached to a hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-(chlorosulfonyl)hexanoate can be synthesized through the esterification of 6-(chlorosulfonyl)hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized acid catalysts can enhance the reaction rate and yield. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 6-(chlorosulfonyl)hexanoic acid and ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Products include sulfonamides or sulfonate esters.

    Reduction: The major product is 6-(sulfonyl)hexanoate.

    Hydrolysis: The products are 6-(chlorosulfonyl)hexanoic acid and ethanol.

Scientific Research Applications

Ethyl 6-(chlorosulfonyl)hexanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

    Industrial Chemistry: The compound is used in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-(chlorosulfonyl)hexanoate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

    Ethyl 6-(sulfonyl)hexanoate: Lacks the chlorine atom in the sulfonyl group.

    Ethyl 6-(methanesulfonyl)hexanoate: Contains a methanesulfonyl group instead of a chlorosulfonyl group.

    Ethyl 6-(tosyl)hexanoate: Contains a tosyl group (p-toluenesulfonyl) instead of a chlorosulfonyl group.

Comparison: Ethyl 6-(chlorosulfonyl)hexanoate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. The chlorine atom enhances the electrophilicity of the sulfonyl group, making it more reactive towards nucleophiles. This property is particularly useful in organic synthesis for introducing sulfonyl functionalities into molecules.

Properties

IUPAC Name

ethyl 6-chlorosulfonylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO4S/c1-2-13-8(10)6-4-3-5-7-14(9,11)12/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUXFLPHSAOFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626146
Record name Ethyl 6-(chlorosulfonyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319452-62-5
Record name Hexanoic acid, 6-(chlorosulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319452-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(chlorosulfonyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium 6-ethoxy-6-oxo-1-hexanesulfonate (62b) (1.68 g, 6.8 mmol) was mixed with phosphorus pentachloride and the mixture was carefully pestled in a mortar. After the reaction came to the end (the foaming of the reaction mixture ceased) the mixture was extracted with dry benzene (50 ml). The extract was evaporated under reduced pressure and the residue was dried in vacuum to give crude title compound (1.03 g, 61%) as a hygroscopic oil. The chloride (63b) was used in further reactions without additional purification.
Name
Sodium 6-ethoxy-6-oxo-1-hexanesulfonate
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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